
1,1'-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane is a chemical compound characterized by its unique structure, which includes a hexa-1,5-diyne backbone with two cyclopropane rings attached at the 3 and 4 positions
Vorbereitungsmethoden
The synthesis of 1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a series of reactions starting from simple alkyne precursors. One common method involves the coupling of 1,5-hexadiyne with cyclopropane derivatives under specific conditions.
Reaction Conditions: The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. Catalysts like palladium or copper may be used to facilitate the coupling reactions.
Industrial Production Methods:
Analyse Chemischer Reaktionen
1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or ozone, leading to the formation of diketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups, facilitated by reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce alkanes.
Wissenschaftliche Forschungsanwendungen
1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound’s derivatives may be explored for their biological activity, including potential use as pharmaceuticals or biochemical probes.
Medicine: Research into its medicinal properties could lead to the development of new drugs or therapeutic agents.
Industry: The compound may find applications in materials science, such as the development of novel polymers or advanced materials with unique properties.
Wirkmechanismus
The mechanism by which 1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane exerts its effects involves several molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity or function.
Pathways Involved: The specific pathways depend on the context of its use. For example, in biological systems, it may modulate signaling pathways or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds like 1,5-hexadiyne, diphenylbutadiyne, and other alkadiynes share structural similarities.
Uniqueness: The presence of cyclopropane rings in 1,1’-(Hexa-1,5-diyne-3,4-diyl)dicyclopropane distinguishes it from other alkadiynes, potentially imparting unique chemical and physical properties.
Eigenschaften
CAS-Nummer |
61422-93-3 |
|---|---|
Molekularformel |
C12H14 |
Molekulargewicht |
158.24 g/mol |
IUPAC-Name |
4-cyclopropylhexa-1,5-diyn-3-ylcyclopropane |
InChI |
InChI=1S/C12H14/c1-3-11(9-5-6-9)12(4-2)10-7-8-10/h1-2,9-12H,5-8H2 |
InChI-Schlüssel |
KHQIFHJIRVOPKJ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC(C1CC1)C(C#C)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


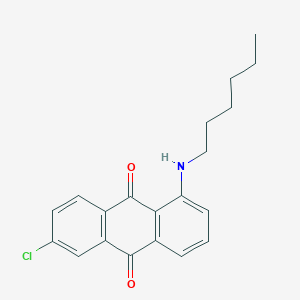
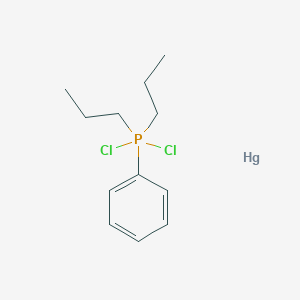

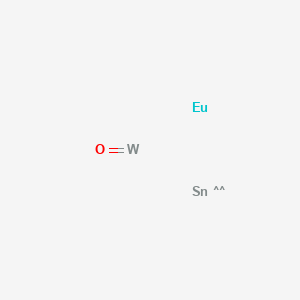

![4,4-Bis[4-(propan-2-yl)phenyl]-1,4-dihydroisoquinolin-3(2H)-one](/img/structure/B14585225.png)

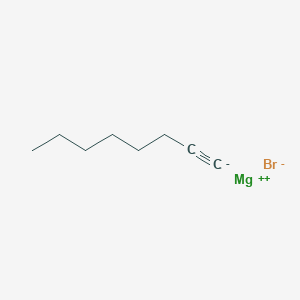
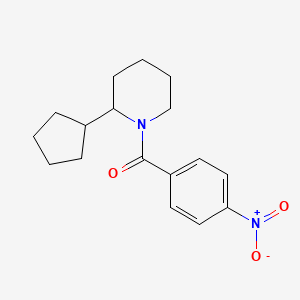

![2-Pyrimidinamine, 4-(4-methoxyphenyl)-5-[1-(methylthio)ethyl]-](/img/structure/B14585265.png)
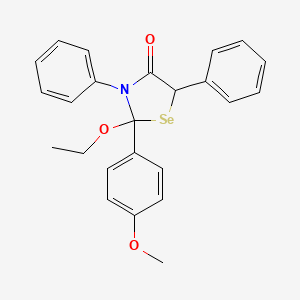

![1,1'-[(3-Phenoxyphenyl)methylene]dipiperidine](/img/structure/B14585297.png)
